molecular formula C28H23FN2O4 B10892964 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10892964
M. Wt: 470.5 g/mol
InChI Key: QZDCZYBVCRKIIG-LCUIJRPUSA-N
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Description

4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

    Oxidation Products: Formation of carbonyl derivatives.

    Reduction Products: Formation of alcohol derivatives.

    Substitution Products: Formation of various substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine atom instead of fluorine.

    4-(4-Methylbenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs .

Properties

Molecular Formula

C28H23FN2O4

Molecular Weight

470.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23FN2O4/c1-35-23-9-5-3-7-21(23)25-24(26(32)17-10-12-19(29)13-11-17)27(33)28(34)31(25)15-14-18-16-30-22-8-4-2-6-20(18)22/h2-13,16,25,30,32H,14-15H2,1H3/b26-24-

InChI Key

QZDCZYBVCRKIIG-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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